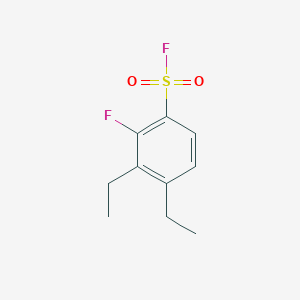
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where the aromatic ring is treated with a sulfonyl fluoride reagent under acidic conditions . The reaction conditions often require a strong acid catalyst, such as sulfuric acid, to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of 3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the sulfonyl fluoride group.
Common Reagents and Conditions
Major Products
Wissenschaftliche Forschungsanwendungen
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used to modify surfaces and create functionalized materials with specific properties, such as increased hydrophobicity or improved adhesion.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl fluoride groups.
Wirkmechanismus
The mechanism of action of 3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly electrophilic, making it reactive towards nucleophiles such as amines, thiols, and hydroxyl groups . This reactivity allows the compound to form covalent bonds with target molecules, thereby modifying their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzenesulfonyl Chloride: Similar in structure but with a chlorine atom instead of a fluoride atom.
3-Fluorobenzenesulfonyl Chloride: Another fluorinated arylsulfonyl chloride with similar reactivity.
Uniqueness
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of both ethyl groups and the fluorine atom on the aromatic ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Eigenschaften
CAS-Nummer |
88423-75-0 |
|---|---|
Molekularformel |
C10H12F2O2S |
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
3,4-diethyl-2-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C10H12F2O2S/c1-3-7-5-6-9(15(12,13)14)10(11)8(7)4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
WWPXWQRCZXPBMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)S(=O)(=O)F)F)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


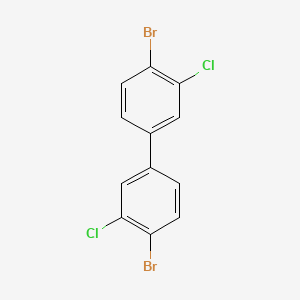
![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)
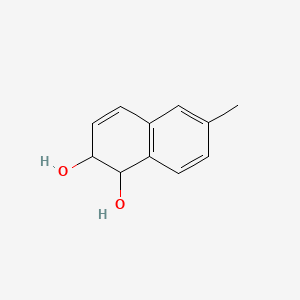

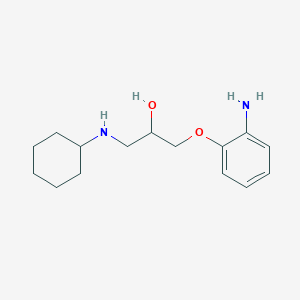

![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)
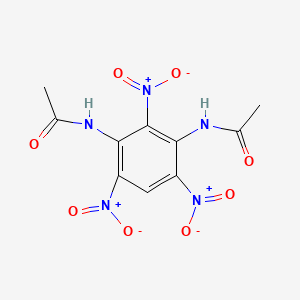

![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)

![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
